molecular formula C16H14N4O4S B12040712 2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid CAS No. 86427-71-6

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid

Cat. No.: B12040712
CAS No.: 86427-71-6
M. Wt: 358.4 g/mol
InChI Key: MPYKTAKYPNUACE-UHFFFAOYSA-N
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Description

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid is a complex organic compound with the molecular formula C17H14N4O3S. This compound is known for its unique structure, which includes a pyrazole ring and a benzenesulfonic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with diazonium salts derived from benzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzenesulfonic acids .

Scientific Research Applications

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The sulfonic acid group enhances the compound’s solubility and allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid is unique due to its combination of a pyrazole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

86427-71-6

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H14N4O4S/c1-11-15(16(21)20(19-11)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)25(22,23)24/h2-10,15H,1H3,(H,22,23,24)

InChI Key

MPYKTAKYPNUACE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2S(=O)(=O)O)C3=CC=CC=C3

Origin of Product

United States

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